molecular formula C11H17NO B12969882 5-(1-Amino-2-methylpropyl)-2-methylphenol

5-(1-Amino-2-methylpropyl)-2-methylphenol

Cat. No.: B12969882
M. Wt: 179.26 g/mol
InChI Key: BYTTVJNUHLHGBP-UHFFFAOYSA-N
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Description

5-(1-Amino-2-methylpropyl)-2-methylphenol is an organic compound with the molecular formula C11H17NO It is a derivative of phenol, characterized by the presence of an amino group and a methyl group on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Amino-2-methylpropyl)-2-methylphenol typically involves the alkylation of 2-methylphenol with 1-amino-2-methylpropane. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates followed by their conversion to the final product. The process is optimized for high yield and purity, and may involve techniques such as distillation, crystallization, and chromatography to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

5-(1-Amino-2-methylpropyl)-2-methylphenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the phenol ring.

Scientific Research Applications

5-(1-Amino-2-methylpropyl)-2-methylphenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(1-Amino-2-methylpropyl)-2-methylphenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Amino-2-methylpropyl)-5-methylphenol
  • 1-Amino-2-methyl-2-propanol
  • (1R)-(+)-(1-Amino-2-methylpropyl)phosphonic acid

Uniqueness

5-(1-Amino-2-methylpropyl)-2-methylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

5-(1-amino-2-methylpropyl)-2-methylphenol

InChI

InChI=1S/C11H17NO/c1-7(2)11(12)9-5-4-8(3)10(13)6-9/h4-7,11,13H,12H2,1-3H3

InChI Key

BYTTVJNUHLHGBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C(C)C)N)O

Origin of Product

United States

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